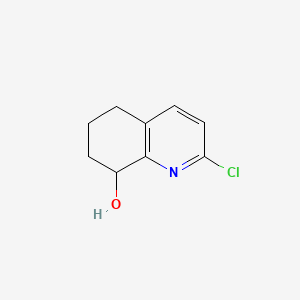

![molecular formula C7H6N2O B597715 Benzo[d]oxazol-7-amine CAS No. 136992-95-5](/img/structure/B597715.png)

Benzo[d]oxazol-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

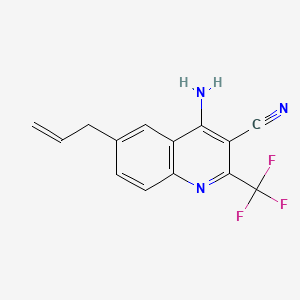

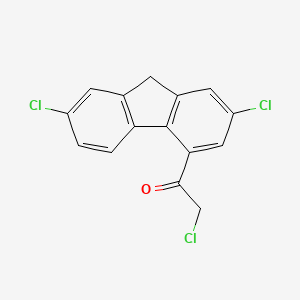

Benzo[d]oxazol-7-amine is an aromatic organic compound with a molecular formula of C7H6N2O . It has a benzene-fused oxazole ring structure .

Synthesis Analysis

The synthesis of this compound involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .

Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C7H6N2O . The InChI code for this compound is 1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 . The Canonical SMILES for this compound is C1=CC(=C2C(=C1)N=CO2)N .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 134.14 g/mol . It is a solid at room temperature . The InChI key for this compound is RYXAABPGJZPRIP-UHFFFAOYSA-N .

Scientific Research Applications

Deaminative Thiolation Reaction : Benzo[d]oxazol-2-amines have been utilized in a DBU-promoted deaminative thiolation reaction. This method is catalyst-, metal-, and oxidant-free, occurring at room temperature and offers an environmentally friendly pathway to synthesize various 2-thio-1H-benzo[d]imidazoles and 2-thiobenzo[d]oxazoles. This process, which involves C-N bond cleavage and C-S bond formation, is significant for organic and medicinal chemistry applications (Zheng et al., 2022).

Diversity-Oriented Synthetic Approach : A microwave-assisted linear approach for synthesizing benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support has been developed. This method, which involves coupling 4-hydroxy-3-nitrobenzoic acid onto ionic liquid-immobilized o-phenylenediamine, is useful in various drug discovery programs (Chanda et al., 2012).

Palladium-Catalyzed Tandem Reaction : Benzo[d]oxazol-2-amines have been used in a palladium-catalyzed tandem reaction with o-aminophenols and bromoalkynes to produce 4-amine-benzo[b][1,4]oxazepines. This process suggests a novel route for the synthesis of these compounds (Liu et al., 2012).

Synthesis of Poly(benzoxazole imide)s : Benzo[d]oxazol-5-amine and benzo[d]oxazol-6-amine have been utilized for synthesizing poly(benzoxazole imide)s (PBOPIs). These PBOPIs exhibit excellent thermal stability, mechanical properties, and potential for melt processability, highlighting their significance in materials science (Jiao et al., 2020).

Antifungal Activity : Benzo[d]oxazole-4,7-diones, derived from benzo[d]oxazol-2-amines, have shown promising antifungal activity, suggesting their potential as antifungal agents (Ryu et al., 2009).

Sortase A Inhibitors : 2-Phenyl-benzo[d]oxazole-7-carboxamide derivatives have been synthesized and evaluated as potential inhibitors of Staphylococcus aureus Sortase A, demonstrating their potential in antibacterial drug development (Zhang et al., 2016).

Safety and Hazards

Future Directions

The future directions for Benzo[d]oxazol-7-amine research could involve further studies on its bioavailability, pharmacokinetics, and absorption to improve its efficacy . Additionally, the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents could be a potential area of research .

Mechanism of Action

Target of Action

Benzo[d]oxazol-7-amine is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

The mode of action of oxazole derivatives often depends on their substitution pattern . These compounds have been found to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Biochemical Pathways

Oxazole derivatives have been found to interact with various biological systems, potentially affecting multiple pathways . For instance, some oxazole derivatives have been found to exhibit neuroprotective effects on β-amyloid-induced PC12 cells, suggesting a potential role in the treatment of Alzheimer’s disease .

Result of Action

Oxazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

1,3-benzoxazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXAABPGJZPRIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736057 |

Source

|

| Record name | 1,3-Benzoxazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136992-95-5 |

Source

|

| Record name | 1,3-Benzoxazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be](/img/no-structure.png)